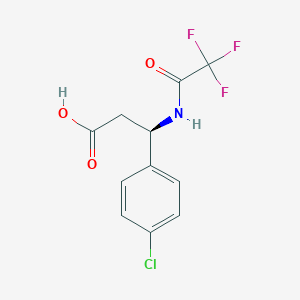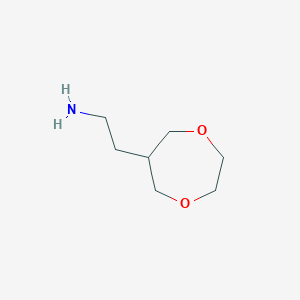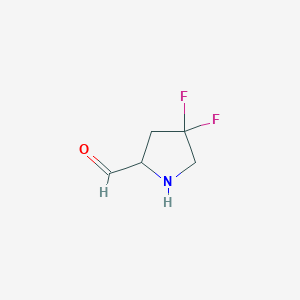
4,4-Difluoropyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated organic compound with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product . The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Difluoropyrrolidine-2-carboxylic acid.
Reduction: 4,4-Difluoropyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
4,4-Difluoropyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
4,4-Difluoropyrrolidine-2-carbaldehyde can be compared with other fluorinated pyrrolidine derivatives such as:
- 4-Fluoropyrrolidine-2-carbaldehyde
- 4,4-Difluoropyrrolidine-2-methanol
- 4,4-Difluoropyrrolidine-2-carboxylic acid
These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of two fluorine atoms in this compound makes it unique in terms of its stability and reactivity .
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
4,4-difluoropyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2 |
InChI Key |
QMVXXBYNRQSGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
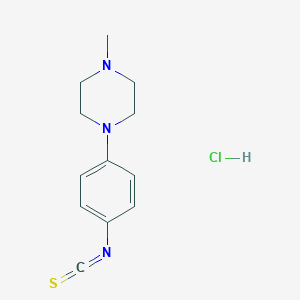
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
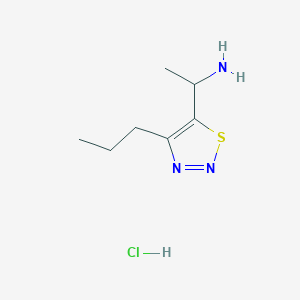
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)






